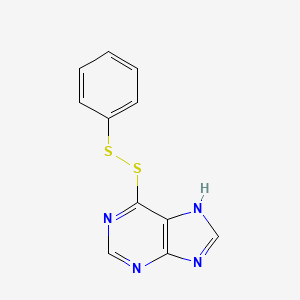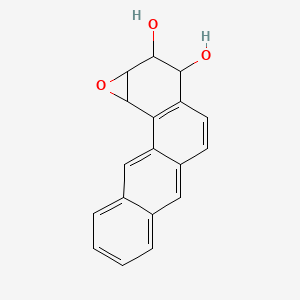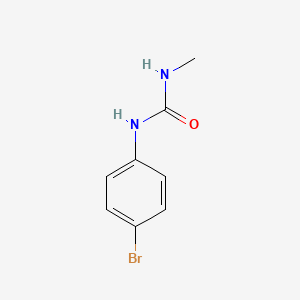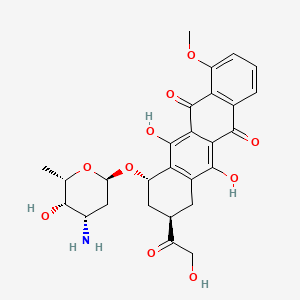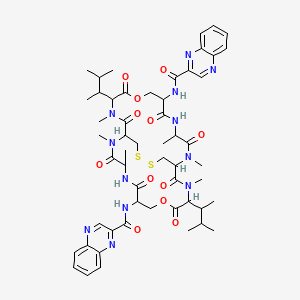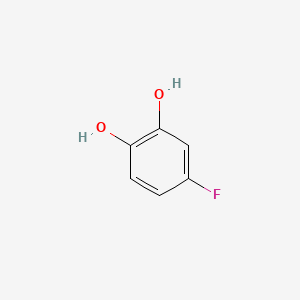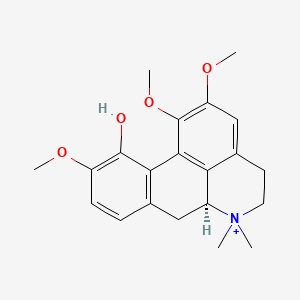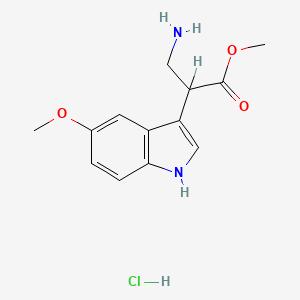
Indorenate Hydrochloride
Übersicht
Beschreibung
Es wurde auf seine anxiolytische, antihypertensive und anorektische Wirkung untersucht .
Herstellungsmethoden
Die Synthese von Indorenat-Hydrochlorid beinhaltet die Reaktion von 5-Methoxytryptamin mit β-Methylcarboxylate . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Acetonitril und einer Natriumacetat-Pufferlösung . Industrielle Produktionsmethoden können die Hochleistungsflüssigkeitschromatographie (HPLC) für die Reinigung und Quantifizierung der Verbindung umfassen .
Vorbereitungsmethoden
The synthesis of indorenate hydrochloride involves the reaction of 5-methoxytryptamine with β-methylcarboxylate . The reaction conditions typically include the use of solvents such as acetonitrile and a sodium acetate buffer solution . Industrial production methods may involve high-performance liquid chromatography (HPLC) for the purification and quantification of the compound .
Analyse Chemischer Reaktionen
Indorenat-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.
Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere am Indolring.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die wichtigsten gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Indorenat-Hydrochlorid wurde ausgiebig auf seine Anwendung in verschiedenen Bereichen untersucht:
Wirkmechanismus
Indorenat-Hydrochlorid entfaltet seine Wirkung hauptsächlich durch seine Wirkung auf Serotoninrezeptoren. Es wirkt als Agonist an den 5-HT1A-, 5-HT1B- und 5-HT2C-Rezeptoren, was zu verschiedenen physiologischen Wirkungen führt . Die beteiligten molekularen Ziele und Pfade umfassen die Modulation des Serotoninspiegels und die Aktivierung spezifischer Signalwege im Gehirn .
Wirkmechanismus
Indorenate hydrochloride exerts its effects primarily through its action on serotonin receptors. It acts as an agonist at the 5-HT1A, 5-HT1B, and 5-HT2C receptors, leading to various physiological effects . The molecular targets and pathways involved include the modulation of serotonin levels and the activation of specific signaling pathways in the brain .
Vergleich Mit ähnlichen Verbindungen
Indorenat-Hydrochlorid ähnelt anderen Serotoninrezeptoragonisten wie Fenfluramin und Amphetamin . Es ist einzigartig in seiner spezifischen Affinität für die 5-HT1A-, 5-HT1B- und 5-HT2C-Rezeptoren, was zu seinem besonderen pharmakologischen Profil beiträgt . Andere ähnliche Verbindungen umfassen 5-Methoxytryptamin und Acetryptin .
Eigenschaften
IUPAC Name |
methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c1-17-8-3-4-12-9(5-8)11(7-15-12)10(6-14)13(16)18-2;/h3-5,7,10,15H,6,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGSBANGKXGRTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(CN)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046306 | |
| Record name | Indorenate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72318-55-9 | |
| Record name | Indorenate hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072318559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indorenate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDORENATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860O06CJWZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of different excipients on the stability of Indorenate Hydrochloride?
A1: The research primarily focuses on the stability of this compound when mixed with different excipients. It was observed that this compound exhibited greater stability when tumble-mixed with microcrystalline cellulose compared to lactose []. This difference is attributed to the strong solid-solid interaction between this compound and lactose, suggesting potential chemical incompatibility. Furthermore, granulation, which distributes the drug on the excipient's surface, increased the degradation rate of this compound in both microcrystalline cellulose and lactose mixtures []. This highlights the importance of excipient selection and formulation techniques on the stability of this compound.
Q2: Can calorimetric studies predict the chemical compatibility of this compound with excipients?
A2: Yes, the research demonstrates that Differential Scanning Calorimetry (DSC) can be a valuable tool to predict chemical compatibility. DSC analysis revealed a strong interaction between this compound and lactose, indicated by the disappearance of lactose's characteristic peaks and the emergence of new peaks []. This interaction suggests incompatibility. Conversely, no significant changes in transition peaks were observed with microcrystalline cellulose, indicating compatibility []. Thus, DSC serves as a useful predictive tool for assessing compatibility during pharmaceutical development.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furancarboxamide](/img/structure/B1207877.png)
![2-[[5-(4-methylphenyl)-3-thiazolo[2,3-c][1,2,4]triazolyl]thio]-N-(6-methyl-2-pyridinyl)acetamide](/img/structure/B1207878.png)
![7-ethyl-1-[(phenylmethyl)amino]-3-(1-piperidinyl)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile](/img/structure/B1207881.png)


